5-Bromo-N-cyclohexyl-2-furamide
Overview
Description
5-Bromo-N-cyclohexyl-2-furamide: is a chemical compound with the molecular formula C11H14BrNO2 . It is characterized by the presence of a bromine atom attached to the furan ring and a cyclohexyl group attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclohexyl-2-furamide typically involves the bromination of 2-furoic acid followed by amide formation with cyclohexylamine. The reaction conditions often include:
Bromination: 2-furoic acid is treated with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-furoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Bromination: Large-scale bromination of 2-furoic acid using bromine or N-bromosuccinimide (NBS).
Amide Formation: The brominated product is then reacted with cyclohexylamine in large reactors, often using automated systems to control reaction conditions and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclohexyl-2-furamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-furoic acid and cyclohexylamine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products like 5-azido-2-furamide or 5-thio-2-furamide.
Oxidation: Products like 5-bromo-2-furanone.
Reduction: Products like 5-bromo-tetrahydrofuran.
Hydrolysis: 5-bromo-2-furoic acid and cyclohexylamine.
Scientific Research Applications
5-Bromo-N-cyclohexyl-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclohexyl-2-furamide involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-cyclohexyl-N-methyl-2-furamide: Similar structure but with a methyl group attached to the nitrogen.
5-Bromo-2-furoic acid: Lacks the cyclohexyl group and is more reactive.
5-Bromo-2-furanone: An oxidized form of the compound with different reactivity.
Uniqueness
5-Bromo-N-cyclohexyl-2-furamide is unique due to its specific combination of a bromine atom, furan ring, and cyclohexyl group. This combination imparts distinct chemical properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
IUPAC Name |
5-bromo-N-cyclohexylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYUOQBROIUTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966878 | |
Record name | 5-Bromo-N-cyclohexylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117845-24-6, 5245-88-5 | |
Record name | 5-Bromo-N-cyclohexyl-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117845-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-cyclohexylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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